molecular formula C19H13ClFN3OS B2598116 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1112360-84-5

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2598116
CAS No.: 1112360-84-5
M. Wt: 385.84
InChI Key: QINWHMLTOGBFPV-UHFFFAOYSA-N
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Description

The compound 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with a 4-chlorobenzyl group at position 3 and a 4-(4-fluorophenyl)thiazole-methyl moiety at position 5. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its stability and pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c20-14-5-1-12(2-6-14)9-17-23-18(25-24-17)10-19-22-16(11-26-19)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINWHMLTOGBFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-fluorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Oxadiazole Formation: The intermediate product is then reacted with chloroacetic acid and sodium nitrite to form the oxadiazole ring.

    Final Coupling: The final step involves coupling the oxadiazole derivative with 4-chlorobenzyl chloride under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H16ClFN3SC_{18}H_{16}ClFN_3S, with a molecular weight of approximately 353.85 g/mol. Its structure features a thiazole ring, an oxadiazole moiety, and a chlorobenzyl group, which contribute to its biological activity.

2.1. Bacterial Inhibition

Research has indicated that derivatives of the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. Specifically, studies have shown that compounds within this class demonstrate potent activity against various bacterial strains, including:

  • Escherichia coli : Some derivatives have shown effectiveness greater than traditional antibiotics like ampicillin.
  • Staphylococcus aureus : Enhanced activity was noted against methicillin-resistant strains.

2.2. Antifungal Properties

The compound has also been tested for antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus . Results indicate that certain derivatives demonstrate superior antifungal effects compared to established antifungal agents like fluconazole .

3.1. Mechanisms of Action

Several studies have explored the anticancer potential of oxadiazole derivatives, including the target pathways involved in tumor growth inhibition:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells has been documented.

3.2. Case Studies

One notable study reported the synthesis of oxadiazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key enzymes involved in DNA replication .

4.1. In Vivo Studies

Research has demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. These effects were observed in animal models of inflammation .

4.2. Clinical Implications

The potential for developing new anti-inflammatory drugs based on this compound's structure is promising, particularly for treating chronic inflammatory diseases.

Summary of Research Findings

ApplicationFindingsReferences
AntimicrobialEffective against E. coli and S. aureus; superior antifungal activity ,
AntitumorInduces apoptosis and cell cycle arrest in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for chronic disease treatment

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer studies, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity Structural Features References
Target Compound 1,2,4-oxadiazole 4-Chlorobenzyl, (4-Fluorophenyl)thiazol-2-ylmethyl Inferred antimicrobial Planar core, perpendicular fluorophenyl
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine 1,2,4-oxadiazole 4-Chlorobenzyl, Pyridine-3-yl Not reported Crystallized with pyridine interaction
5-(4-Fluorophenyl)-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}-1,2,4-oxadiazole 1,2,4-oxadiazole 4-Fluorophenyl, Trifluoromethylphenyl Antimicrobial Enhanced lipophilicity
Quinazolinone-Oxadiazole Hybrid () 1,2,4-oxadiazole 4-Chlorobenzyl, Sulfanyl-quinazolinone Not specified Multi-ring system

Table 2: Impact of Halogen Substitutions on Crystallography

Compound Pair Halogen Change Structural Outcome Reference
Compounds 4 (Cl) and 5 (F) Cl → F Isostructural with adjusted fluorophenyl orientation
3-Chloro vs. 3-Bromo Cinnamic Acid Cl → Br Different crystal packing

Biological Activity

3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound features a complex arrangement that includes:

  • A 1,2,4-oxadiazole core.
  • A thiazole moiety substituted with a fluorophenyl group.
  • A chlorobenzyl substituent.

This structural diversity is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antitumor properties. For example:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro assays indicated that derivatives with similar structures demonstrated IC50 values as low as 0.026 μM against VEGFR-2, suggesting a strong potential for anticancer applications .

Antimicrobial Activity

Compounds containing thiazole and oxadiazole rings have been reported to possess antimicrobial properties:

  • Bacterial Inhibition : Studies have indicated that similar thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 2 μg/ml against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of 3-(4-Chlorobenzyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole are multifaceted:

  • Inhibition of Kinases : The compound's ability to inhibit kinases such as VEGFR-2 suggests that it may interfere with signaling pathways critical for cancer cell proliferation and survival.
  • Disruption of Bacterial Cell Walls : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of thiazole-based oxadiazole compounds in various cancer cell lines. The results highlighted that certain derivatives exhibited significant cytotoxicity against prostate cancer cells (PC3), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thiazole derivatives. The study found that compounds with similar structural features had potent activity against E. coli and S. aureus, outperforming traditional antibiotics in some cases .

Table 1: Biological Activity Summary

Activity TypeTarget/OrganismIC50/MIC (μM)Reference
AntitumorVEGFR-20.026
AntibacterialStaphylococcus aureus2
AntibacterialEscherichia coli3

Q & A

Q. Table: Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature70–80°CHigher temperatures risk decomposition
Catalyst Loading10 wt% Bleaching ClayExcess catalyst complicates purification
SolventPEG-400Enhances solubility of intermediates

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:
In Silico Strategies:

ADMET Prediction: Use tools like SwissADME to estimate permeability (Caco-2), cytochrome P450 inhibition, and bioavailability.

Docking Studies:

  • Target: TIP47 (PDB ID: N/A; homology models based on IGF-II receptor binding domains).
  • Key Interactions: Fluorophenyl-thiazole with hydrophobic pockets; oxadiazole with polar residues.

QSAR Modeling: Train models on cytotoxicity data (e.g., pIC₅₀) to prioritize analogs with electron-withdrawing substituents on chlorobenzyl.

Validation: Synthesize top-ranked analogs and validate predictions via in vitro assays.

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